3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aldehydesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of vanillin with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propargyl group can undergo click chemistry reactions, allowing for the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the propargyl group at a different position.
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propargyl group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
681443-62-9 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-methoxy-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-3-4-14-11-6-9(8-12)5-10(7-11)13-2/h1,5-8H,4H2,2H3 |
InChI Key |
SIEGBXSZRSTBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OCC#C |
Origin of Product |
United States |
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